molecular formula C7H12N4O B1517426 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide CAS No. 1175774-02-3

5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B1517426
CAS No.: 1175774-02-3
M. Wt: 168.2 g/mol
InChI Key: BLZNWFKLYACPNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Context of Pyrazole Carboxamide Derivatives in Heterocyclic Chemistry

Pyrazole carboxamide derivatives occupy a central position in heterocyclic chemistry due to their unique combination of nitrogen-rich heterocyclic framework and carboxamide functionality. The pyrazole ring system, characterized by two adjacent nitrogen atoms within a five-membered ring structure, provides exceptional versatility for chemical modification and biological interaction. This heterocyclic motif has been recognized as a privileged structure in medicinal chemistry, with the carboxamide group serving as a critical pharmacophore that enhances molecular recognition and binding affinity to biological targets.

The chemical significance of 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide lies in its representation of multiple important structural features within a single molecular framework. The pyrazole core contributes to the compound's aromatic stability and hydrogen bonding capabilities, while the carboxamide group introduces both hydrogen bond donor and acceptor functionalities. Research has demonstrated that pyrazole derivatives exhibit diverse biological activities including anticancer, anti-inflammatory, antimicrobial, and antifungal properties, making them valuable templates for pharmaceutical development.

Within the broader context of nitrogen-containing heterocycles, pyrazole carboxamides represent a convergence of synthetic accessibility and biological relevance. The five-membered ring system provides optimal geometric constraints for molecular recognition, while the carboxamide functionality offers opportunities for hydrogen bonding interactions that are crucial for biological activity. Studies have shown that the electron-rich nature of the pyrazole ring, combined with the polar carboxamide group, creates molecules capable of interacting with diverse biological targets through multiple binding modes.

Contemporary research has revealed that pyrazole carboxamide derivatives function as important building blocks in medicinal chemistry, with their structural features allowing for precise modulation of pharmacological properties through systematic substitution patterns. The versatility of this chemical class is evidenced by the successful development of numerous clinically relevant compounds containing pyrazole carboxamide motifs. The chemical context of these derivatives extends to their role as synthetic intermediates, where their reactivity patterns enable the construction of more complex heterocyclic systems through various cyclization and coupling reactions.

Structural Significance of Substitution Patterns in 5-Aminopyrazole Systems

The substitution pattern of this compound demonstrates the critical importance of regioselective functionalization in determining molecular properties and biological activity. The positioning of the amino group at the 5-position of the pyrazole ring creates a unique electronic environment that significantly influences the compound's reactivity and interaction capabilities. Research has established that 5-aminopyrazole systems exhibit enhanced nucleophilicity and hydrogen bonding potential compared to their unsubstituted counterparts, properties that are essential for biological recognition and synthetic utility.

The ethyl substitution at the N-1 position represents a strategic modification that affects both the compound's physical properties and biological profile. Studies have shown that alkyl substitutions at this position influence molecular lipophilicity, metabolic stability, and membrane permeability. The ethyl group provides an optimal balance between size and hydrophobic character, contributing to the compound's favorable pharmacokinetic properties while maintaining synthetic accessibility.

Substitution Position Functional Group Structural Impact Biological Significance
N-1 Ethyl Increased lipophilicity Enhanced membrane permeability
C-4 N-methylcarboxamide Hydrogen bonding capacity Improved target binding
C-5 Amino Electronic activation Enhanced nucleophilicity

The carboxamide substitution at the 4-position, specifically the N-methyl derivative, introduces critical hydrogen bonding capabilities while modulating the compound's electronic properties. Research has demonstrated that carboxamide groups at this position serve as key pharmacophores, enabling specific interactions with biological targets through hydrogen bonding networks. The methylation of the carboxamide nitrogen provides additional opportunities for hydrophobic interactions while preventing unwanted metabolic transformations.

The collective impact of these substitution patterns creates a molecule with optimized properties for both synthetic manipulation and biological activity. Studies have revealed that the specific arrangement of electron-donating amino groups and electron-withdrawing carboxamide functionalities generates a unique electronic distribution that enhances the compound's reactivity profile. This substitution pattern has been shown to facilitate various synthetic transformations, including cyclization reactions that lead to fused heterocyclic systems with enhanced biological properties.

The structural significance extends to the compound's conformational preferences, where the substitution pattern influences molecular geometry and flexibility. Computational studies have indicated that the amino group at the 5-position can participate in intramolecular hydrogen bonding with the carboxamide oxygen, stabilizing specific conformations that may be crucial for biological activity. The ethyl group at N-1 provides steric bulk that influences the compound's approach to biological targets, contributing to selectivity profiles observed in biological assays.

Historical Evolution of Pyrazole Carboxamide Research

The development of pyrazole carboxamide chemistry represents a fascinating evolution spanning over a century of organic chemistry research. Early investigations into pyrazole derivatives began in the late 19th century, with systematic studies of their synthesis and properties laying the groundwork for modern heterocyclic chemistry. The recognition of pyrazole's biological potential emerged gradually through the 20th century, with researchers identifying key structure-activity relationships that guided subsequent synthetic efforts.

The specific development of 5-aminopyrazole systems gained momentum in the mid-20th century when researchers began to appreciate the unique reactivity and biological properties associated with amino substitution at this position. Pioneering work demonstrated that 5-aminopyrazoles could serve as versatile intermediates for the construction of fused heterocyclic systems, establishing them as important synthetic building blocks. The introduction of carboxamide functionality represented a significant advancement, as researchers discovered that this modification enhanced both biological activity and synthetic utility.

Time Period Key Development Research Focus Significant Compounds
1960s-1970s Initial 5-aminopyrazole synthesis Basic methodology Simple aminopyrazoles
1980s-1990s Carboxamide introduction Biological activity Anti-inflammatory agents
2000s-2010s Advanced substitution patterns Structure-activity relationships Targeted therapeutics
2010s-Present Sophisticated design strategies Precision medicine Complex heterocycles

The evolution of synthetic methodologies for pyrazole carboxamide preparation has undergone remarkable advancement over the past several decades. Early synthetic approaches relied on multi-step sequences with limited functional group tolerance, while contemporary methods employ sophisticated one-pot procedures and catalytic transformations. The development of efficient synthetic routes to compounds like this compound has been facilitated by advances in heterocyclic chemistry methodology and improved understanding of reaction mechanisms.

Recent decades have witnessed an explosion of interest in pyrazole carboxamide derivatives driven by their success in pharmaceutical applications. The identification of several clinically important drugs containing pyrazole carboxamide motifs has validated this chemical class as a privileged scaffold for drug discovery. Research efforts have increasingly focused on understanding the precise molecular mechanisms underlying the biological activities of these compounds, leading to more rational design strategies and improved therapeutic outcomes.

The historical trajectory of pyrazole carboxamide research demonstrates a progression from empirical discovery to rational design principles. Contemporary investigations benefit from advanced analytical techniques, computational modeling, and high-throughput screening methodologies that enable more efficient identification and optimization of biologically active compounds. The synthesis of this compound represents the culmination of decades of methodological advancement, incorporating lessons learned from extensive structure-activity relationship studies and synthetic optimization efforts.

Properties

IUPAC Name

5-amino-1-ethyl-N-methylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-3-11-6(8)5(4-10-11)7(12)9-2/h4H,3,8H2,1-2H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLZNWFKLYACPNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C(=O)NC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40653236
Record name 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1175774-02-3
Record name 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide typically involves:

  • Formation of the pyrazole ring via cyclization reactions using hydrazine derivatives and cyano or ester precursors.
  • Introduction of amino and carboxamide functionalities at specific positions on the pyrazole ring.
  • Alkylation steps to install ethyl and methyl substituents on the nitrogen atoms of the pyrazole ring.

This approach ensures precise control over substitution patterns, which is crucial for the compound's biological activity.

Preparation via Condensation of Cyanoacetate Derivatives with Hydrazines

A widely reported method involves the condensation of ethyl cyanoacetate derivatives with methyl hydrazine or substituted hydrazines, followed by cyclization to form the pyrazole ring.

Key reaction steps:

  • Starting materials: Ethyl cyanoacetate or its derivatives and methyl hydrazine (or ethyl-methyl hydrazine for ethyl and methyl substitutions).
  • Solvent: Typically toluene or ethanol.
  • Conditions: Controlled temperature (20–30 °C during addition, followed by reflux).
  • Outcome: Formation of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester, which can be further modified.

This method is characterized by:

  • High yield and purity.
  • Mild reaction conditions.
  • Environmental friendliness due to minimal waste emission.

This process is detailed in Chinese patent CN105646357A, which describes a three-step synthesis involving dropwise addition of methyl hydrazine to ethyl cyanoacetate in toluene, followed by reflux and crystallization to isolate the pyrazole amine intermediate.

Alkylation to Introduce Ethyl and Methyl Substituents on Pyrazole Nitrogen

Once the pyrazole core with the amino and carboxamide groups is formed, selective alkylation is performed to install the ethyl and methyl groups on the nitrogen atoms.

Typical procedure:

  • React 5-amino-1-methyl-1H-pyrazole-4-carboxamide with ethylating agents such as ethyl iodide or ethyl bromide.
  • Use a base like potassium carbonate to facilitate nucleophilic substitution.
  • Conduct the reaction in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures (~80–100 °C).

This step is critical to obtain this compound with the desired substitution pattern.

Alternative Synthetic Routes and Variants

  • Diazotization and elimination techniques: Used to modify amino groups on the pyrazole ring to other functionalities, as described in European patent EP1067121A2, which also discusses preparation of 5-aminopyrazole-4-carboxylate derivatives.
  • Condensation of cyanoalkenyl compounds with hydrazines: This method allows for the introduction of various substituents on the pyrazole ring and has been used to prepare related pyrazole derivatives with agricultural and pharmaceutical applications.

Summary Table of Preparation Methods

Step Method Description Key Reagents Conditions Outcome Reference
1 Condensation of ethyl cyanoacetate with methyl hydrazine Ethyl cyanoacetate, 40% methyl hydrazine aqueous solution, toluene 20–30 °C addition, reflux 2 hours 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester
2 Alkylation of pyrazole nitrogen 5-amino-1-methyl-1H-pyrazole-4-carboxamide, ethyl iodide, K2CO3 DMF, 80–100 °C This compound
3 Diazotization and elimination for amino group modification Aminopyrazole derivative, diazotizing agents Standard diazotization conditions Modified pyrazole derivatives

Research Findings and Industrial Considerations

  • The process involving methyl hydrazine and ethyl cyanoacetate in toluene is noted for its simplicity, high yield, and environmental safety, making it suitable for industrial scale-up.
  • Reaction times are optimized to 1–3 hours for addition and 2 hours for reflux to maximize yield and purity.
  • The use of toluene as a solvent balances solubility and reaction efficiency while minimizing hazardous waste.
  • Alkylation steps require careful control of temperature and stoichiometry to avoid over-alkylation or side reactions.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form nitro compounds.

  • Reduction: The compound can be reduced to form amines or amides.

  • Substitution: The ethyl and methyl groups can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like halides and sulfonates are used for substitution reactions.

Major Products Formed:

  • Oxidation: Nitro derivatives

  • Reduction: Amines and amides

  • Substitution: Various substituted pyrazoles

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of 5-amino derivatives, including 5-amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide, as inhibitors of key kinases involved in cancer progression. For instance, modifications to the pyrazole ring have led to compounds with improved potency against various cancer cell lines. This compound's ability to inhibit specific kinases makes it a valuable target for the development of new anticancer agents .

Inflammatory Diseases
The compound has been identified as a potential inhibitor of Interleukin-1 receptor-associated kinase 4 (IRAK4), which plays a crucial role in inflammatory signaling pathways. Inhibition of IRAK4 can lead to reduced inflammation and may provide therapeutic benefits in conditions such as rheumatoid arthritis and other autoimmune disorders . A study reported that derivatives of this compound exhibited significant selectivity and potency against IRAK4, suggesting its utility in treating inflammatory diseases .

Antiparasitic Applications

Toxoplasmosis Treatment
this compound has shown promise in the treatment of apicomplexan protozoan infections, particularly toxoplasmosis caused by Toxoplasma gondii. Research indicates that modifications to this compound can enhance its efficacy against the parasite by targeting specific metabolic pathways essential for its survival . The exploration of this compound's structure-activity relationship (SAR) is ongoing to identify more potent analogs.

Structure-Activity Relationship (SAR) Studies

The optimization of 5-amino derivatives has been a focus of research aimed at enhancing their biological activity and pharmacokinetic properties. The following table summarizes key findings from SAR studies on related compounds:

CompoundTargetIC50 (nM)SelectivityComments
5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidineIRAK4110HighExcellent oral bioavailability
5-Amino-1,2,3-triazoleTrypanosoma cruzi<100ModerateSignificant suppression of parasite burden
5-Amino-1-ethyl-N-methyl-pyrazoleToxoplasma gondiiTBDTBDPotential for further optimization

Pharmacokinetic Properties

Pharmacokinetic studies are crucial for understanding how these compounds behave in biological systems. Key parameters such as solubility, permeability, and metabolic stability are evaluated to predict the clinical efficacy of these compounds. For instance, modifications that improve solubility and reduce toxicity can significantly enhance the therapeutic window of these compounds .

Case Studies

Case Study 1: IRAK4 Inhibition
In a study aimed at developing selective IRAK4 inhibitors, a series of pyrazole derivatives were synthesized and evaluated for their biological activity. The most potent compound demonstrated an IC50 value of 0.3 nM against IRAK4 while maintaining low toxicity profiles in human peripheral blood mononuclear cells (PBMCs) . This case exemplifies the potential of 5-amino derivatives in targeted therapies for inflammatory diseases.

Case Study 2: Antiparasitic Activity Against Toxoplasmosis
A recent investigation into the efficacy of modified pyrazole derivatives against Toxoplasma gondii revealed promising results. Compounds were screened for their ability to reduce parasite load in infected cell cultures, leading to the identification of several candidates with significant activity against the parasite . This highlights the importance of continued research into this class of compounds.

Mechanism of Action

The mechanism by which 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

  • 5-Amino-1-methyl-1H-pyrazole-4-carboxamide: Similar structure but lacks the ethyl group.

  • Ethyl 5-amino-1-methylpyrazole-4-carboxylate: Similar but has an ester group instead of the carboxamide group.

Uniqueness: 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.

Biological Activity

5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide (also referred to as 5-Amino-1-ethylpyrazole) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The following sections provide an overview of its biological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C7H12N4O
  • Molecular Weight : Approximately 168.20 g/mol
  • Structural Features : The compound contains an amino group at position 5, an ethyl group, and a methyl group attached to the nitrogen atom in the pyrazole ring, contributing to its unique biological profile.

Biological Activities

This compound has been studied for various biological activities, notably:

1. Anticancer Activity

Research indicates that derivatives of 5-amino pyrazoles exhibit significant anticancer properties. For instance, a related compound demonstrated nanomolar activity against fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. Specifically:

  • IC50 Values : The representative compound showed IC50 values of 46 nM for FGFR1 and 41 nM for FGFR2, indicating potent inhibition .
  • Cell Proliferation : The compound significantly suppressed the proliferation of several cancer cell lines, including lung and gastric cancer cells, with IC50 values ranging from 19 to 73 nM .

2. Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects:

  • It inhibits enzymes involved in inflammatory pathways, such as cyclooxygenases (COX), which are crucial targets in treating inflammatory diseases .
  • In vitro studies have shown that it can reduce the release of pro-inflammatory cytokines, demonstrating its potential as an anti-inflammatory agent.

The biological activity of 5-amino pyrazoles is largely attributed to their ability to interact with key biological targets:

  • Enzyme Inhibition : The compound acts as a covalent inhibitor of FGFRs, leading to altered signaling pathways associated with cancer progression .
  • Cytokine Modulation : It modulates the release of cytokines involved in inflammation, thereby exerting its anti-inflammatory effects .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylateEthyl group at position 3Herbicidal activity
4-Amino-1-methylpyrazoleMethyl substitution at position 1Intermediate in synthesis
This compoundAmino group at position 5Broader biological activity including anticancer and anti-inflammatory effects

Case Studies

Several studies have highlighted the potential of pyrazole derivatives in drug development:

  • Study on FGFR Inhibition : A study synthesized a series of derivatives targeting FGFRs and demonstrated that specific modifications could enhance potency against both wild-type and mutant forms of FGFRs .
  • Anti-inflammatory Effects : Research indicated that certain pyrazole compounds exhibited significant inhibition of TNF-alpha release in vitro, suggesting their utility in inflammatory conditions .

Q & A

Q. Q1. What are the established synthetic routes for 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide, and how are intermediates characterized?

Methodological Answer: The compound is typically synthesized via cyclocondensation of substituted hydrazines with β-ketoesters or cyanoacetates. For example, ethyl acetoacetate can react with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and phenylhydrazine derivatives to form pyrazole carboxylate intermediates, which are hydrolyzed to carboxylic acids and further functionalized . Key intermediates are characterized using IR spectroscopy (to confirm NH/CO stretching), ¹H-NMR (to assign ethyl/methyl substituents and amino protons), and mass spectrometry (to verify molecular ions). Purity is validated via elemental analysis .

Q. Q2. How are spectral and structural properties of this compound analyzed to confirm its identity?

Methodological Answer: Structural validation combines experimental and computational approaches:

  • X-ray crystallography resolves bond lengths and angles (e.g., pyrazole ring planarity and substituent orientations) .
  • DFT calculations predict optimized geometries, vibrational frequencies (IR), and NMR chemical shifts, which are cross-validated against experimental data .
  • Mass spectral fragmentation patterns help confirm substituent stability under ionization conditions .

Advanced Research Questions

Q. Q3. How can reaction conditions be optimized to improve yield and regioselectivity during pyrazole ring formation?

Methodological Answer: Optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclocondensation efficiency .
  • Catalyst screening : Acidic or basic catalysts (e.g., p-TsOH) can accelerate ring closure .
  • Temperature control : Reactions at 80–100°C minimize side products like open-chain hydrazones .
  • In-situ monitoring : TLC or HPLC tracks intermediate formation to adjust reaction times .

Q. Q4. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Contradictions often arise from assay variability or impurity effects. Mitigation strategies include:

  • Bioactivity retesting under standardized conditions (e.g., COX-2 inhibition assays with positive controls) .
  • Purity reassessment : Use HPLC-MS to detect trace impurities that may skew results .
  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., ethyl vs. methyl groups) to isolate contributions to activity .

Q. Q5. How can computational modeling guide the design of derivatives with enhanced pharmacological properties?

Methodological Answer:

  • Molecular docking : Predict binding affinities to target proteins (e.g., cyclooxygenase enzymes) using software like AutoDock .
  • ADMET prediction : Tools like SwissADME estimate solubility, bioavailability, and metabolic stability based on logP and polar surface area .
  • QSAR models : Correlate electronic (Hammett σ) or steric (Taft Es) parameters with experimental IC50 values to prioritize derivatives .

Q. Q6. What experimental approaches address formulation challenges due to the compound’s physicochemical properties?

Methodological Answer:

  • Salt formation : Improve solubility via protonation of the amino group with HCl or citric acid .
  • Co-crystallization : Enhance thermal stability using co-formers like succinic acid .
  • Nanoencapsulation : Use liposomes or PLGA nanoparticles to improve bioavailability in in vivo models .

Methodological Challenges and Solutions

Q. Q7. How are conflicting spectral data (e.g., NMR peak splitting) interpreted for N-methyl and ethyl substituents?

Methodological Answer:

  • Variable-temperature NMR : Resolve dynamic effects (e.g., hindered rotation of the ethyl group) by acquiring spectra at 150 K .
  • 2D NMR (COSY, HSQC) : Assign overlapping protons and confirm through-space couplings .
  • Isotopic labeling : Introduce deuterium at specific positions to simplify splitting patterns .

Q. Q8. What techniques validate the compound’s stability under physiological conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to acidic (pH 1.2), basic (pH 9.0), and oxidative (H2O2) conditions, followed by LC-MS to identify degradation products .
  • Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks and monitor changes via DSC (melting point shifts) and XRD (polymorph transitions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.